N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide
CAS No.: 2034563-58-9
Cat. No.: VC4237988
Molecular Formula: C18H17NO3S
Molecular Weight: 327.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034563-58-9 |
|---|---|
| Molecular Formula | C18H17NO3S |
| Molecular Weight | 327.4 |
| IUPAC Name | 2-benzylsulfanyl-N-[[5-(furan-2-yl)furan-2-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C18H17NO3S/c20-18(13-23-12-14-5-2-1-3-6-14)19-11-15-8-9-17(22-15)16-7-4-10-21-16/h1-10H,11-13H2,(H,19,20) |
| Standard InChI Key | XDXDJEAYMDWBMV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CSCC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Introduction
N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide is a complex organic compound featuring a bifuran structure linked to a benzylthio group and an acetamide functional group. This compound belongs to the broader categories of bifuran derivatives and acetamides, known for their diverse chemical properties and applications in medicinal chemistry.
Molecular Formula and Weight
N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide has a molecular formula that reflects its complex structure, with a molecular weight of approximately 251.30 g/mol.
Synthesis of N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide
The synthesis of this compound typically involves several key steps optimized for high yields and reproducibility in laboratory settings. While specific synthetic routes are not detailed in available literature, the general approach involves the coupling of bifuran derivatives with appropriate precursors to form the desired acetamide structure.
Synthetic Routes
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1 | Formation of Bifuran Moiety | Various bifuran precursors under controlled conditions |
| 2 | Coupling with Benzylthio Group | Benzylthio precursors in suitable solvents |
| 3 | Acetamide Formation | Acetamide precursors with catalysts if necessary |
Types of Reactions
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Oxidation: The furan rings can be oxidized using reagents like potassium permanganate.
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Reduction: The compound can be reduced using lithium aluminum hydride.
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Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Controlled temperature, suitable solvent |
| Reduction | Lithium aluminum hydride | Inert atmosphere, low temperature |
| Substitution | Nucleophiles (e.g., amines, thiols) | Catalysts, controlled temperature |
Potential Applications
This compound holds potential applications in various scientific fields due to its unique structure and chemical properties.
Applications in Chemistry and Biology
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Chemistry: It serves as a building block in organic synthesis for creating more complex molecules.
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Biology: The compound's structure makes it a candidate for studying biological interactions and potential therapeutic effects.
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Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
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